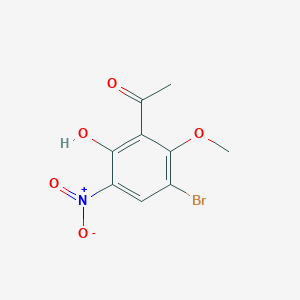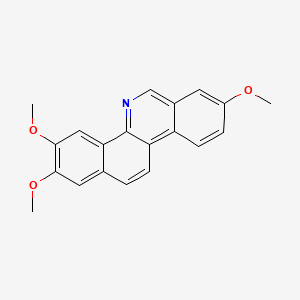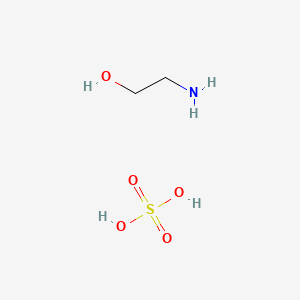
2-Chloro-3,4-xylyl methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,4-xylyl methylcarbamate is a synthetic compound belonging to the class of carbamate esters. It is primarily known for its use as an insecticide, particularly in controlling ectoparasites in poultry . The compound is characterized by its molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3,4-xylyl methylcarbamate typically involves the reaction of 2-chloro-3,4-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: 2-Chloro-3,4-xylyl methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloro-3,4-dimethylphenol and methylamine.
Oxidation: It can be oxidized to form corresponding quinones under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 2-chloro-3,4-dimethylphenol and methylamine.
Oxidation: Corresponding quinones.
Substitution: Various substituted carbamates.
科学的研究の応用
2-Chloro-3,4-xylyl methylcarbamate has several applications in scientific research:
作用機序
The primary mechanism of action of 2-chloro-3,4-xylyl methylcarbamate is the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound causes an accumulation of acetylcholine, leading to prolonged nerve impulses and eventual paralysis of the target organism . This mechanism is similar to that of other carbamate insecticides .
類似化合物との比較
Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Aldicarb: A more potent carbamate insecticide with higher toxicity.
Methomyl: Known for its rapid action and high efficacy.
Uniqueness: 2-Chloro-3,4-xylyl methylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its moderate toxicity and specific inhibitory action on acetylcholinesterase make it a valuable compound for targeted insecticidal applications .
特性
CAS番号 |
8063-85-2 |
|---|---|
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC名 |
(2-chloro-3,4-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-5-8(9(11)7(6)2)14-10(13)12-3/h4-5H,1-3H3,(H,12,13) |
InChIキー |
FNAAOMSRAVKQGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)OC(=O)NC)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)











